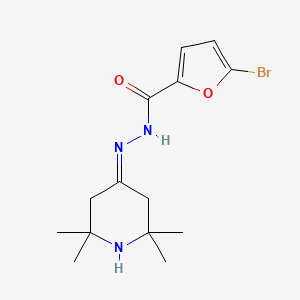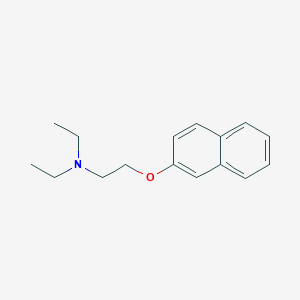![molecular formula C15H9ClN2O2 B5702122 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is a chemical compound that has attracted significant attention in the field of scientific research. It is also known as 2-(2-Chlorophenyl)hydrazono-1H-indene-1,3(2H)-dione, and its molecular formula is C16H10ClN3O2. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of its molecular targets and the elucidation of its mechanism of action. In addition, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Finally, future research could focus on the development of more water-soluble derivatives of this compound to improve its bioavailability and reduce its potential toxicity.
Synthesemethoden
The synthesis of 1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of hydrazine hydrate. The reaction takes place under reflux conditions in ethanol and yields the desired product in good yields. Other methods involve the reaction of 2-chlorobenzaldehyde with indane-1,3-dione in the presence of different catalysts such as piperidine, pyridine, or triethylamine.
Wissenschaftliche Forschungsanwendungen
1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone] has been extensively studied for its potential applications in the field of medicine and biology. It has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)hydrazinylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-7-3-4-8-12(11)17-18-13-14(19)9-5-1-2-6-10(9)15(13)20/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJOYDJTXCDYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC=CC=C3Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)





![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)

